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Compound of Interest

Compound Name: 6-Hydroxyhexan-2-one

Cat. No.: B1596095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
hydroxyhexan-2-one, a hydroxy ketone compound relevant in fragrance design and as an

intermediate in synthetic organic chemistry. Due to the limited availability of public experimental

spectra, this document combines experimental mass spectrometry data with predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource

for identification and characterization.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for 6-hydroxyhexan-
2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The data presented here are predicted values, as experimental spectra are not

readily available in public databases.

¹H NMR (Predicted)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

H1 (CH₃-C=O) ~2.1 s 3H

H3 (-C=O-CH₂-) ~2.5 t 2H

H4 (-CH₂-CH₂-CH₂-) ~1.7 m 2H

H5 (-CH₂-CH₂-OH) ~1.6 m 2H

H6 (-CH₂-OH) ~3.6 t 2H

OH Variable br s 1H

¹³C NMR (Predicted)

Carbon Chemical Shift (δ, ppm)

C1 (CH₃) ~30

C2 (C=O) ~209

C3 (CH₂) ~42

C4 (CH₂) ~22

C5 (CH₂) ~32

C6 (CH₂) ~62

Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

IR data for 6-hydroxyhexan-2-one is consistent with the presence of a ketone and a hydroxyl

group.
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Functional Group Absorption Range (cm⁻¹) Description

O-H Stretch ~3600-3200
Broad, indicates hydrogen

bonding

C-H Stretch ~2950-2850 Aliphatic C-H bonds

C=O Stretch ~1715
Strong, characteristic of a

saturated ketone[1]

C-O Stretch ~1050 Alcohol C-O bond

Mass Spectrometry (MS)
The mass spectrum for 6-hydroxyhexan-2-one is available from the NIST WebBook and

shows characteristic fragmentation patterns for a ketone.[2]

m/z Relative Intensity Proposed Fragment

116 Low [M]⁺ (Molecular Ion)

98 Moderate [M-H₂O]⁺

71 Moderate [CH₃C(O)CH₂CH₂CH₂]⁺

58 High
[CH₃C(OH)=CH₂]⁺ (McLafferty

Rearrangement)

43 100 (Base Peak) [CH₃C=O]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 6-
hydroxyhexan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 6-hydroxyhexan-2-one in approximately 0.6 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. A sufficient number of scans should be acquired to achieve

a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Proton decoupling is generally employed to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform

to obtain the frequency-domain NMR spectrum. The spectrum is then phased and the

chemical shift axis is calibrated using the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 6-hydroxyhexan-2-one, a thin film can be

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrument Setup: Ensure the spectrometer is purged with dry air or nitrogen to minimize

atmospheric interference. A background spectrum of the clean salt plates is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and

the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Co-adding multiple

scans (e.g., 16-32) can improve the signal-to-noise ratio.

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for volatile compounds.

Ionization: The sample molecules are ionized, typically using electron ionization (EI), where

high-energy electrons bombard the sample, leading to the formation of a molecular ion and

various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a quadrupole).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions at each m/z value. The fragmentation pattern provides structural

information about the analyte.

Visualizations
The following diagrams illustrate the logical workflows for spectroscopic analysis.
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Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
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[C₆H₁₂O₂]⁺˙
m/z = 116

McLafferty Rearrangement
[CH₃C(OH)=CH₂]⁺˙

m/z = 58

- C₃H₆O

Alpha-Cleavage
[CH₃C=O]⁺

m/z = 43

- C₄H₉O•

Dehydration
[C₆H₁₀O]⁺˙
m/z = 98

- H₂O
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Caption: Key fragmentation pathways for 6-hydroxyhexan-2-one in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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